molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1361231
M. Wt: 197.57 g/mol
InChI Key: NIGOFAVNIBBNJV-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

Prepared analogously to Compound 27E replacing 2-amino-6-fluorobenzoic acid with 2-amino-6-chlorobenzoic acid. 1H NMR (DMSO-d6, 400 MHz) δ=7.07 (dd, J=0.8, 8 Hz, 1H), 7.24-7.27 (m, 1H), 7.58-7.63 (m, 1H), 11.81 (brs, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=[O:13])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.NC1C=CC=C([Cl:24])C=1C(O)=O>>[Cl:24][C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=[O:13])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2NC(OC(C21)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2NC(OC(C21)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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